Bienvenue dans la boutique en ligne BenchChem!

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

CYP11B1 Cushing's syndrome selectivity

This compound (CAS 922011‑32‑3) exhibits a CYP11B1 IC 50 of 42 nM with ~49.5‑fold selectivity over CYP11B2, providing a precisely characterized tool for cortisol biosynthesis studies in adrenal cell models (H295R, V79 MZ). Within the patent series spanning 16–528 nM, it serves as an intermediate‑potency reference for SAR benchmarking. Its weak CYP11B2 activity (IC 50 = 2 080 nM) makes it an ideal selectivity control for profiling putative dual inhibitors and validating assay windows. Use it in CYP liability panels assessing off‑target effects on CYP17/CYP19. Procure exact CAS‑matched material to ensure consistent bioactivity.

Molecular Formula C15H14N2O4S
Molecular Weight 318.35
CAS No. 922011-32-3
Cat. No. B2865595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
CAS922011-32-3
Molecular FormulaC15H14N2O4S
Molecular Weight318.35
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O
InChIInChI=1S/C15H14N2O4S/c1-2-22(19,20)17-10-7-8-13-11(9-10)15(18)16-12-5-3-4-6-14(12)21-13/h3-9,17H,2H2,1H3,(H,16,18)
InChIKeyOOMIKSUPAROLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (CAS 922011-32-3): A Selective CYP11B1 Inhibitor from the Dibenzo-oxazepine Sulfonamide Series


N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (CAS 922011-32-3) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine sulfonamide class. It is disclosed in patent US9394290 as part of a series of selective inhibitors of cytochrome P450 11B1 (CYP11B1, steroid-11β-hydroxylase), the terminal enzyme in cortisol biosynthesis [1]. The compound is catalogued in ChEMBL as CHEMBL2011253 and in BindingDB as BDBM50378937, with curated bioactivity data against both human CYP11B1 and the closely related aldosterone synthase (CYP11B2) [2][3].

Why In-Class CYP11B1 Inhibitors Cannot Be Interchanged with N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide


CYP11B1 (cortisol synthase) and CYP11B2 (aldosterone synthase) share >93% sequence homology, making isoform selectivity the central challenge in inhibitor design [1]. Within the dibenzo-oxazepine sulfonamide series disclosed in US9394290, individual compounds exhibit IC50 values spanning more than an order of magnitude against human CYP11B1 (16–528 nM) and selectivity ratios ranging from ~5-fold to >100-fold versus CYP11B2 [2]. Even compounds with identical core scaffolds, such as the ethanesulfonamide-substituted dibenzo-oxazepinones, can differ by 3–10× in CYP11B1 potency and by >40× in selectivity index depending solely on peripheral substituents [2]. The clinical benchmark metyrapone, though structurally unrelated, provides a standard-of-care reference point: its CYP11B1 IC50 of 46 nM and modest ~4.5× selectivity over CYP11B2 [2] underscore why selectivity, not potency alone, defines the therapeutic utility of any CYP11B1 inhibitor. Procurement decisions must therefore be guided by specific, matched-assay quantitative data for the exact CAS number.

Quantitative Differentiation Evidence for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (CAS 922011-32-3)


CYP11B1/B2 Selectivity Advantage Over the Clinical Reference Metyrapone

When compared to metyrapone—the clinically used CYP11B1 inhibitor—N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (BDBM50378937) demonstrates markedly superior selectivity for CYP11B1 over CYP11B2. The target compound exhibits a selectivity ratio (IC50 CYP11B2 / IC50 CYP11B1) of approximately 49.5, compared to ~4.5 for metyrapone, translating to roughly 11-fold greater CYP11B1 versus CYP11B2 discrimination [1][2][3].

CYP11B1 Cushing's syndrome selectivity

Potency Ranking and SAR Positioning Within the US9394290 Patent Series

Within the same dibenzo-oxazepine sulfonamide series from US9394290, N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (IC50 = 42 nM) occupies a distinct intermediate position in the SAR continuum. More potent analogs exist (e.g., BDBM50378948, IC50 = 16 nM), while others show substantially weaker activity (e.g., BDBM50378953, IC50 = 500 nM), spanning a >30-fold potency range across the series [1][2][3][4][5]. This positioning makes the compound a valuable reference point for systematic SAR exploration and selectivity optimization studies.

CYP11B1 SAR lead optimization

Selectivity Profile Advantage Over Dual CYP11B1/B2 Inhibitors

Several analogs within the US9394290 patent series exhibit substantially lower selectivity for CYP11B1 over CYP11B2. For example, BDBM50378971 (compound 17) shows CYP11B2 IC50 of 528 nM, while the target compound achieves only 2,080 nM inhibition of CYP11B2—reflecting a 3.9-fold weaker interaction with the off-target isoform [1][2]. This differential is critical in distinguishing true CYP11B1-selective chemical probes from dual CYP11B1/B2 inhibitors, which may confound interpretation in adrenal steroidogenesis studies.

CYP11B2 aldosterone synthase dual inhibition

Dibenzo-oxazepine Sulfonamide Scaffold Differentiation from Imidazole-Based CYP11B1 Inhibitors

The dibenzo[b,f][1,4]oxazepin-11(10H)-one sulfonamide scaffold represents a structurally distinct chemotype from imidazole-based CYP11B1 inhibitors such as etomidate [1]. This scaffold divergence eliminates the imidazole-mediated inhibition of other cytochrome P450 enzymes (e.g., CYP17, CYP19) that complicates the selectivity profile of etomidate and related inhibitors [1][2]. The US9394290 patent explicitly claims that compounds in this series 'do not substantially inhibit CYP17 and/or CYP19' [2], representing a class-level advantage in cytochrome P450 isoform selectivity.

scaffold etomidate chemical probe

Recommended Research and Procurement Application Scenarios for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide (CAS 922011-32-3)


Selective CYP11B1 Pharmacological Probe for Cortisol Biosynthesis Studies

With a CYP11B1 IC50 of 42 nM and a selectivity ratio of ~49.5 over CYP11B2, this compound serves as a well-characterized pharmacological tool for dissecting the role of CYP11B1 in cortisol biosynthesis without significant confounding aldosterone synthase inhibition [1][2]. It is particularly suited for in vitro steroidogenic pathway analysis where isoform discrimination is essential, such as adrenal cell models (e.g., H295R, V79 MZ).

Reference Compound for CYP11B1 Inhibitor SAR and Lead Optimization Campaigns

Positioned at an IC50 of 42 nM within a patent series spanning 16–500 nM, CAS 922011-32-3 provides an ideal intermediate-potency reference point for structure-activity relationship studies [3]. Procurement of this specific compound enables benchmarking of new analogs against a well-characterized ethanesulfonamide-substituted dibenzo-oxazepinone within the same assay framework.

Selectivity Control in Dual CYP11B1/CYP11B2 Inhibitor Profiling

The compound's weak CYP11B2 activity (IC50 = 2,080 nM) makes it a valuable selectivity control when profiling putative dual CYP11B1/B2 inhibitors or aldosterone synthase (CYP11B2)-selective compounds [4]. Its distinct selectivity fingerprint allows researchers to validate assay windows for CYP11B1 versus CYP11B2 discrimination.

In Vitro Toxicology and Drug-Drug Interaction Screening for Cortisol-Dependent Disease Programs

As a representative of the dibenzo-oxazepine sulfonamide chemotype claimed to spare CYP17 and CYP19 inhibition [5], CAS 922011-32-3 can be employed in in vitro cytochrome P450 liability panels to benchmark the off-target CYP inhibition profile of newer chemical entities targeting CYP11B1 for Cushing's syndrome or metabolic disease indications.

Quote Request

Request a Quote for N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.